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molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

Ethyl 2-chloro-3-oxopentanoate

Cat. No. B1338114
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

2-Chloro-3-oxo-pentanoic acid ethyl ester (13.5 g) was dissolved in 75 ml of 95% formic acid. Ammonium formate (27.6 g) was added and the reaction heated at reflux under nitrogen for 6 hours. After cooling to room temperature the reaction mixture was evaporated and the residue extracted with ether (3×50 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), filtered and evaporated to give a crude oil (9 g). The oil was purified by chromatography on silica gel, eluting with CH2Cl2/MeOH 99:1, providing the title compound (3.77 g) as a pale brown oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH:5](Cl)[C:6](=O)[CH2:7][CH3:8])[CH3:2].[CH:12]([O-:14])=O.[NH4+:15]>C(O)=O>[CH2:1]([O:3][C:4]([C:5]1[O:14][CH:12]=[N:15][C:6]=1[CH2:7][CH3:8])=[O:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)OC(C(C(CC)=O)Cl)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether (3×50 ml)
WASH
Type
WASH
Details
Combined ether extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude oil (9 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH 99:1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=CO1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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